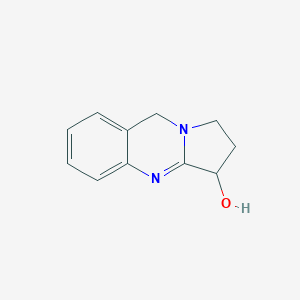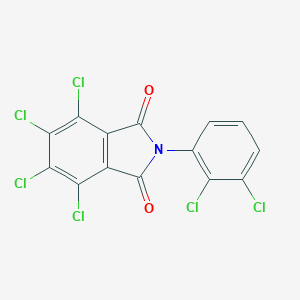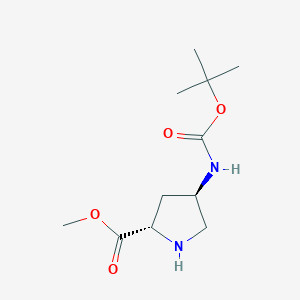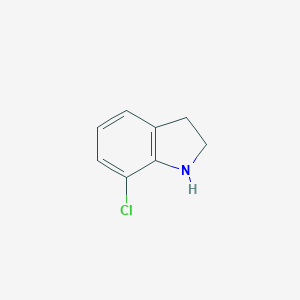
7-Chloroindoline
Descripción general
Descripción
7-Chloroindoline is an indole derivative . It is a chemical compound with the molecular formula C8H8ClN .
Synthesis Analysis
7-Chloroindoline has been synthesized from 2,3-dihydroindole . A study describes the click synthesis of new 7-chloroquinoline derivatives using ultrasound irradiation .
Molecular Structure Analysis
There are two molecules in the asymmetric unit of the title compound, C8H4ClNO2. In the crystal, they are linked by N-H⋯O hydrogen bonds .
Chemical Reactions Analysis
A study describes the click synthesis of new 7-chloroquinoline derivatives using ultrasound irradiation . The chemical reactivity profiles of all 19 chloroanilines have been investigated using the density functional theory .
Physical And Chemical Properties Analysis
7-Chloroindoline is a weak base that accumulates in acidic compartments such as lysosomes and inflamed (acidic) tissues . It has a large volume distribution and a long half-life, consistent with its slow onset of action and prolonged effects after drug discontinuation .
Aplicaciones Científicas De Investigación
Selective C–H Olefination of Indolines
7-Chloroindoline is used in the selective C–H olefination of indolines . This process involves the use of Pd/S,O-ligand catalysis, which allows for a highly selective C–H olefination of directing-group-free indolines . This methodology has been demonstrated to be effective in the olefination of several indoline-based natural products .
Co-production of 7-chloro-tryptophan and Indole Pyruvic Acid
7-Chloroindoline is used in the co-production of 7-chloro-tryptophan and indole pyruvic acid . This process is based on an efficient FAD/FADH2 regeneration system, which is vital for enzymatic biocatalysis and metabolic pathway optimization . The system is applied for catalyzing the conversion of an L-amino acid to halide and an α-keto acid .
Synthesis of Other Halides and α-Keto Acids
The FAD/FADH2 regeneration system used in the co-production of 7-chloro-tryptophan and indole pyruvic acid can also be applied to the synthesis of other halides and α-keto acids . This opens up a wide range of possibilities for the use of 7-Chloroindoline in the synthesis of various compounds.
Development of New Methodologies for Diversity-Oriented Synthesis
The selective C–H olefination of indolines using 7-Chloroindoline could considerably widen the extent of current strategies for diversity-oriented synthesis in medicinal chemistry . This could lead to the development of new methodologies for the selective functionalization of these structures .
Enzymatic Biotransformation
7-Chloroindoline is used in enzymatic biotransformation processes . For instance, it is used in the whole-cell biotransformation for the synthesis of 7-chloro-tryptophan and indole pyruvic acid . The process involves the use of L-amino acid deaminase (L-AAD) and halogenase (CombiAADHa) for the conversion of an L-amino acid .
Ultrasound Treatment for Improved Membrane Permeability
In the whole-cell biotransformation process, ultrasound treatment is applied to improve membrane permeability and adjust the activity ratio, resulting in higher yields of 7-chloro-tryptophan and indole pyruvic acid .
Mecanismo De Acción
Target of Action
7-Chloroindoline is a derivative of indoline, a heterocyclic compound. The primary targets of indoline derivatives are often enzymes involved in various biochemical processes . For instance, some indoline derivatives have been found to inhibit xanthine oxidase (XO), an enzyme involved in purine metabolism . .
Mode of Action
Indoline derivatives often interact with their targets through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions . These interactions can lead to changes in the conformation or activity of the target enzyme, thereby affecting the biochemical processes in which the enzyme is involved.
Biochemical Pathways
Indoline derivatives can affect various biochemical pathways depending on their specific targets. For instance, indoline derivatives that inhibit XO can affect purine metabolism, leading to a decrease in the production of uric acid . This can have therapeutic implications for conditions like gout, which is caused by an excess of uric acid.
Pharmacokinetics
Indoline derivatives are generally well-absorbed and can be metabolized by various enzymes in the body .
Result of Action
For instance, indoline derivatives that inhibit XO can reduce the production of uric acid, potentially alleviating symptoms of gout .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
7-chloro-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN/c9-7-3-1-2-6-4-5-10-8(6)7/h1-3,10H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPUMOUPCGQKNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70454551 | |
| Record name | 7-CHLOROINDOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70454551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloroindoline | |
CAS RN |
114144-22-8 | |
| Record name | 7-CHLOROINDOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70454551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-chloro-2,3-dihydro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How can 7-Chloroindoline be modified to create enantiomerically enriched compounds?
A1: Research demonstrates that 7-Chloroindoline can be enantioselectively deprotonated using sec-Butyllithium and the chiral diamine (-)-sparteine. [] This creates a configurationally stable organolithium intermediate which can then react stereoselectively with various electrophiles. This methodology allows for the synthesis of a range of 2-substituted 7-Chloroindolines with good to excellent enantiomeric ratios. []
Q2: Is there structural information available for 7-Chloroindoline-2,3-dione, a potential derivative or synthetic intermediate of 7-Chloroindoline?
A2: Yes, 7-Chloroindoline-2,3-dione crystallizes with two independent molecules in the asymmetric unit. [] The crystal structure reveals the molecules are linked by N—H⋯O hydrogen bonds, forming centrosymmetric, tetrameric assemblies. Additionally, C—H⋯O interactions are also observed within the crystal structure. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



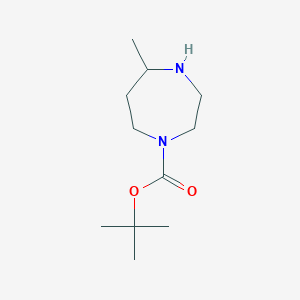
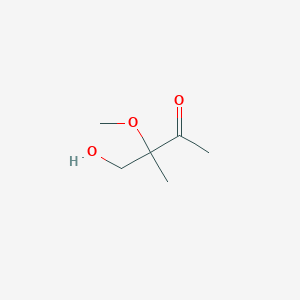
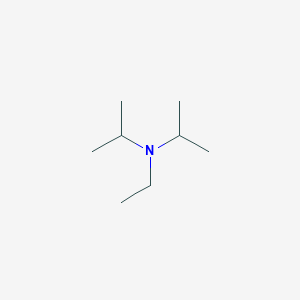
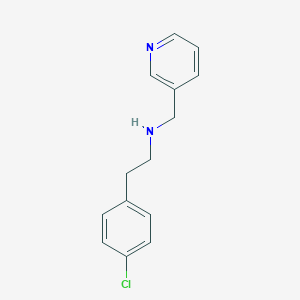
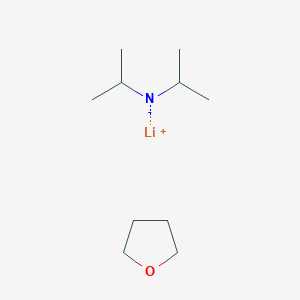
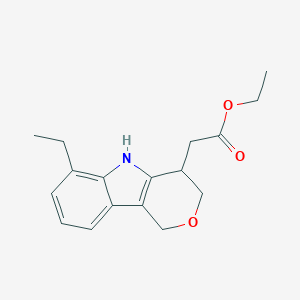
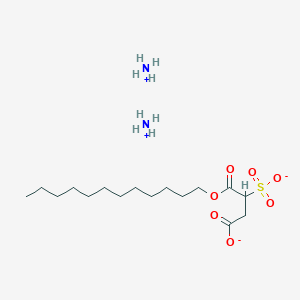
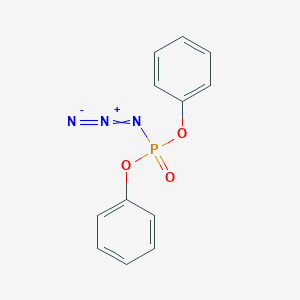
![4-[[3-(4-Methylphenyl)-3-oxo-1-(trifluoromethyl)propylidene]amino]benzenesulfonamide](/img/structure/B45320.png)

